molecular formula C11H19N3O2 B1291368 Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate CAS No. 77290-31-4

Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate

Cat. No.: B1291368
CAS No.: 77290-31-4
M. Wt: 225.29 g/mol
InChI Key: OJUKCGDZZNLDPC-UHFFFAOYSA-N
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Description

Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate is an organic compound belonging to the piperazine family. It is characterized by the presence of a tert-butyl group, a cyanomethyl group, and a piperazine ring. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds due to its versatile reactivity and stability .

Biochemical Analysis

Biochemical Properties

Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to undergo Buchwald-Hartwig coupling reactions with aryl halides . Additionally, it can be used in the preparation of monosubstituted piperazines, which are important intermediates in the synthesis of various bioactive compounds . The interactions of this compound with these biomolecules are crucial for its role in biochemical processes.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, derivatives of N-Boc piperazine, such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, have demonstrated antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities . These effects are attributed to the conformational flexibility of the piperazine ring and its ability to interact with macromolecules.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been reported to undergo cross-coupling reactions with aryl iodides using CuBr/1,1′-bi-2-naphthol as a catalyst and K3PO4 as a base . These interactions are essential for its biochemical activity and its role in various biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied in both in vitro and in vivo settings. For example, derivatives of N-Boc piperazine have been found to be moderately active against several microorganisms, indicating their potential long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, with higher doses potentially leading to toxic or adverse effects. The specific dosage effects and toxicity levels of this compound in animal models are crucial for understanding its safety and efficacy .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s role in these pathways is essential for its biochemical activity and its impact on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its biochemical activity and cellular effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms are essential for understanding the compound’s role in cellular processes and its biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and cyanomethyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the cyanomethyl group can be replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the cyanomethyl group can yield primary amines.

Common Reagents and Conditions:

Major Products:

    Substitution: Various substituted piperazine derivatives.

    Oxidation: Hydroxylated or carbonylated piperazine derivatives.

    Reduction: Primary amines.

Scientific Research Applications

Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate is widely used in scientific research due to its versatility:

    Chemistry: As an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: In the development of enzyme inhibitors and receptor modulators.

    Medicine: As a precursor in the synthesis of drugs targeting neurological and psychiatric disorders.

    Industry: In the production of polymers and specialty chemicals.

Comparison with Similar Compounds

  • Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Comparison: Tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate is unique due to the presence of the cyanomethyl group, which imparts distinct reactivity compared to its analogs. This allows for a broader range of chemical transformations and applications, particularly in the synthesis of nitrogen-containing heterocycles and bioactive molecules .

Properties

IUPAC Name

tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2/c1-11(2,3)16-10(15)14-8-6-13(5-4-12)7-9-14/h5-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJUKCGDZZNLDPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60620344
Record name tert-Butyl 4-(cyanomethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77290-31-4
Record name 1,1-Dimethylethyl 4-(cyanomethyl)-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77290-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-(cyanomethyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60620344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 2.7 g (15 mmol) of tert-butyl piperazine-1-carboxylate in 30 mL of anhydrous N,N-dimethylformamide was added 2.4 g (17 mmol) of potassium carbonate followed by 2.1 g (17 mmol) of bromoacetonitrile. The resulting heterogeneous mixture was stirred at ambient temperature of 12 h, quenched with water then extracted with ethyl acetate. The combined organic layers were washed with water then brine, dried over magnesium sulfate and evaporated to dryness in vacuo. The residue was purified by silica gel chromatography eluting with a 0-75% acetone in hexanes gradient to afford the title compound as clear gum (1.0 g, 30%). 1H-NMR (500 MHz, CDCl3) δ 3.53 (s, 2H), 3.48 (t, J=5.0 Hz, 4H), 2.53 (t, J=5.0 Hz, 4H), 1.45 (s, 9H). LC-MS: m/z (ES) 226.2 (MH)+.
Quantity
2.7 g
Type
reactant
Reaction Step One
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2.4 g
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reactant
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Quantity
30 mL
Type
solvent
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Quantity
2.1 g
Type
reactant
Reaction Step Two
Yield
30%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a stirred solution of N-Boc piperazine (5 g) in dry dichloromethane (100 ml), triethyl amine (10 ml) followed by chloro acetonitrile (25.02 ml) were added dropwise. The reaction mixture was allowed to stir at room temperature for overnight. The solvent was removed under vacuum and residue was diluted with dichloromethane (200 ml). The organic layer was washed with water, brine and concentrated to dryness under reduced pressure to afford tert-butyl 4-(cyanomethyl)piperazine-1-carboxylate, which was used for the next reaction without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25.02 mL
Type
reactant
Reaction Step Two
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100 mL
Type
solvent
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Quantity
10 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods IV

Procedure details

To a partially dissolved solution of piperazine-1-carboxylic acid tert-butyl ester (2.0 g, 10 mmol) in THF (30 mL) is added 60% NaH (0.44 g, 11 mmol). The resulting solution is stirred for 5 min before the addition of bromoacetonitrile (0.9 mL, 13 mmol). The reaction is stirred for 4 h. MeOH (1 mL) is added and the solution is concentrated and the residue is diluted with EtOAc, washed with 1 N HCl, H2O, NaHCO3 and the solution is dried over MgSO4. The filtrate is concentrated and the crude product is chromatographed using a silica column (50% EtOAc/PE-EtOAc) to yield 4-cyanomethyl-piperazine-1-carboxylic acid tert-butyl ester. 1H NMR (300 MHz, CDCl3) δ4.41 (s, 2H), 4.16 (s, 2H), 3.75 (t, 2H), 3.51 (t, 2H), 1.47 (s, 9H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0.44 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.9 mL
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reactant
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Quantity
1 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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